molecular formula C10H18Cl2N2O3S B2522148 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 1169979-35-4

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2522148
CAS No.: 1169979-35-4
M. Wt: 317.23
InChI Key: CZQDFRIVQWVIQK-UHFFFAOYSA-N
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Description

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1λ⁶-thiolane-1,1-dione hydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 2-chloroacetyl group and a thiolane-1,1-dione moiety. The molecule’s structure combines a nitrogen-rich heterocycle (piperazine) with a sulfone-containing ring (thiolane-1,1-dione), which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-chloro-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S.ClH/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-17(15,16)8-9;/h9H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQDFRIVQWVIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[540]undec-7-ene) and solvents like dichloromethane

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride. Research indicates that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain piperazine derivatives showed significant activity against prostate and melanoma cancer cells, suggesting potential applications in cancer therapeutics .

Antimicrobial Properties

The compound's structure allows it to interact with microbial targets. Compounds derived from piperazine have been investigated for their antimicrobial efficacy. Preliminary results indicate that similar derivatives exhibit inhibitory effects against a range of bacterial strains, pointing towards their potential as new antimicrobial agents .

Synthesis Methodologies

The synthesis of this compound involves several steps that typically include the reaction of piperazine with chloroacetyl derivatives followed by cyclization processes. This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Synthesis Step Reagents Conditions Yield
Reaction with chloroacetyl chloridePiperazineBasic conditionsHigh
Cyclization to form thiolane ringThioketoneReflux in ethanolModerate

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of piperazine derivatives, including those structurally related to this compound. The evaluation involved testing these compounds against various cancer cell lines, revealing promising cytotoxicity profiles and mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Screening

In another investigation, researchers synthesized several derivatives and screened them for antimicrobial activity. The results indicated that certain modifications to the piperazine moiety significantly enhanced antibacterial efficacy against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of piperazine- and sulfone-containing derivatives. Key comparisons include:

Compound Structural Features Key Differences Reference
3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione hydrochloride Piperidine core with chlorophenoxy and fluorophenyl-imidazolidinedione substituents Replaces thiolane-dione with imidazolidine-dione; lacks chloroacetyl group
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Piperazine-thiazole hybrid with hydrazinyl-ketone side chain Urea linker and thiazole ring instead of thiolane-dione; distinct substitution
3-(2-Fluorophenyl)-1λ⁶-thiomorpholine-1,1-dione hydrochloride Thiolane-1,1-dione with fluorophenyl substitution Lacks piperazine-chloroacetyl moiety; simpler aromatic substitution
3-[4-(3-Chloro-phenyl)piperazin-1-yl]propyl Isobutyl Ether Hydrochloride Piperazine with chlorophenyl and propyl-isobutyl ether Ether linkage instead of thiolane-dione; no chloroacetyl group

Key Observations :

  • The target compound’s chloroacetyl-piperazine group distinguishes it from analogs with ether, urea, or imidazolidinedione linkers. This group may enhance reactivity toward nucleophilic residues (e.g., cysteine or lysine) in biological targets .
  • The thiolane-1,1-dione moiety is rare in the provided evidence. Its sulfone groups could improve metabolic stability compared to thioether or thiolactam derivatives .
Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound Analog (Compound 9, ) Analog (11a, )
Molecular Weight ~400–450 g/mol (estimated) 531.98 g/mol 484.2 g/mol
Purity Not reported 100% (HPLC) 85.1% (synthetic yield)
Retention Time (HPLC) Not reported 5.10 min Not reported
Solubility Likely polar due to sulfone and hydrochloride salt Low (hydrophobic fluorophenyl group) Moderate (urea and hydrazinyl groups)

Key Observations :

  • The hydrochloride salt form of the target compound likely enhances water solubility compared to neutral analogs like Compound 9 .

Biological Activity

The compound 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperazine ring, which is known for enhancing the pharmacological profiles of various drug candidates. The incorporation of a thiolane dione structure contributes to its reactivity and potential biological effects. The chloracetyl group is significant for its role in cytotoxicity and selectivity towards cancer cells.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of compounds similar to This compound against various cancer cell lines.

In Vitro Studies

Research indicates that derivatives containing piperazine exhibit potent antiproliferative activities against various cancer types. For instance:

  • Cytotoxicity Against MCF-7 Cells : Compounds structurally related to the target compound have shown IC50 values as low as 2.32 µM against MCF-7 breast cancer cells, indicating strong anticancer potential .
  • Mechanisms of Action : The mechanism often involves inducing apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest at critical phases (G2/M phase) in treated cells .
CompoundCell LineIC50 (µM)Mechanism
4iMCF-72.32Apoptosis induction
4eHepG25.36Cell cycle arrest
TriapineVarious33.9G1/S phase inhibition

Case Studies

In a notable study, a series of piperazine derivatives were synthesized and tested for their anticancer activity. The results demonstrated that modifications to the piperazine moiety significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 and HepG2 .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Piperazine Substituents : The presence of different substituents on the piperazine ring can dramatically affect the compound's biological activity. For example, replacing a phenyl group with a more lipophilic moiety tends to increase activity due to improved membrane permeability .
  • Thiolane Dione Influence : The thiolane dione structure is crucial for maintaining the desired biological activity, as it may contribute to the compound's ability to interact with biological targets effectively.

Q & A

Q. How can researchers optimize the synthesis of 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Temperature Control : Maintain temperatures between 0–5°C during chloroacetylation to minimize side reactions (e.g., hydrolysis of the chloroacetyl group) .
  • Catalyst Selection : Use non-nucleophilic bases like triethylamine to deprotonate intermediates without competing with nucleophilic substitution .
  • Purification : Employ gradient column chromatography (e.g., silica gel with 5–10% methanol/dichloromethane) to separate unreacted piperazine derivatives. Final recrystallization in ethanol/water (3:1 v/v) enhances purity (>98%) .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–5°CReduces hydrolysis byproducts
Solvent SystemDichloromethane/THFEnhances solubility
Purification MethodGradient chromatographyRemoves piperazine impurities

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory irritancy .
  • Spill Management : Neutralize accidental spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite) .
  • Waste Disposal : Hydrolyze residual compound in alkaline conditions (pH >10) to deactivate the chloroacetyl group before disposal .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm piperazine ring substitution patterns and thiolane-dione backbone integrity. Key signals: δ 3.5–4.0 ppm (piperazine CH2_2), δ 4.5 ppm (thiolane S=O) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid) detects impurities (<0.5%). MS (ESI+) shows [M+H]+^+ at m/z 366.8 .
  • X-ray Crystallography : Resolves stereochemistry of the thiolane ring and confirms hydrochloride salt formation .

Advanced Research Questions

Q. How can computational modeling be integrated into the experimental design to predict reaction pathways and intermediate stability for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy profiles for chloroacetylation and ring-closing steps .
  • Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS model) to predict solvolysis risks in polar protic solvents .
  • Software Tools : Schrödinger Suite or Gaussian for transition-state analysis; ICReDD’s reaction database to cross-validate mechanistic hypotheses .

Q. Table 2: Computational Parameters for Reaction Modeling

ParameterValue/ModelApplication
Basis Set6-31G*Geometry optimization
Solvation ModelCOSMO-RSSolvent polarity effects
SoftwareGaussian 16Transition-state identification

Q. How should researchers address contradictory bioactivity data observed in different cellular assays for this compound?

Methodological Answer:

  • Assay Validation : Verify cell line authenticity (STR profiling) and control for off-target effects using siRNA knockdown of suspected receptors .
  • Metabolic Stability : Assess compound stability in assay media (e.g., LC-MS monitoring over 24h) to rule out degradation artifacts .
  • Dose-Response Curves : Perform 8-point dilution series (1 nM–100 µM) to identify Hill slopes indicative of cooperative binding vs. nonspecific effects .

Q. What methodologies are recommended for investigating the compound's interaction with biological targets, considering its piperazine and thiolane moieties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the piperazine group and GPCRs (e.g., serotonin receptors). Thiolane-dione may chelate metal ions in enzyme active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) for targets like carbonic anhydrase, where the thiolane ring may act as a sulfonamide mimic .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (chloroacetyl oxygen) and hydrophobic regions (piperazine) using Schrödinger’s Phase .

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